4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole 4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1184679-06-8
VCID: VC3394029
InChI: InChI=1S/C10H7BrF2N2/c11-8-4-14-15(6-8)5-7-2-1-3-9(12)10(7)13/h1-4,6H,5H2
SMILES: C1=CC(=C(C(=C1)F)F)CN2C=C(C=N2)Br
Molecular Formula: C10H7BrF2N2
Molecular Weight: 273.08 g/mol

4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole

CAS No.: 1184679-06-8

Cat. No.: VC3394029

Molecular Formula: C10H7BrF2N2

Molecular Weight: 273.08 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole - 1184679-06-8

Specification

CAS No. 1184679-06-8
Molecular Formula C10H7BrF2N2
Molecular Weight 273.08 g/mol
IUPAC Name 4-bromo-1-[(2,3-difluorophenyl)methyl]pyrazole
Standard InChI InChI=1S/C10H7BrF2N2/c11-8-4-14-15(6-8)5-7-2-1-3-9(12)10(7)13/h1-4,6H,5H2
Standard InChI Key WPIGGXVZAHNDSX-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)F)CN2C=C(C=N2)Br
Canonical SMILES C1=CC(=C(C(=C1)F)F)CN2C=C(C=N2)Br

Introduction

4-Bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. It is characterized by its chemical structure, which includes a pyrazole ring substituted with a bromine atom at the 4-position and a difluorophenylmethyl group at the 1-position. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activity and unique chemical properties.

Synthesis and Applications

The synthesis of 4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole typically involves multi-step organic reactions, including alkylation and halogenation processes. This compound may be used as an intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, or materials science.

Synthesis Steps (General Approach)

  • Pyrazole Ring Formation: The synthesis often begins with the formation of the pyrazole ring, which can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.

  • Alkylation: Introduction of the difluorophenylmethyl group at the 1-position of the pyrazole ring.

  • Bromination: Introduction of the bromine atom at the 4-position of the pyrazole ring.

Biological Activity Table

Biological ActivityPotential Use
Anti-inflammatoryPharmaceutical applications
AntimicrobialAntiseptics or antibiotics
AnticancerOncology treatments

Safety and Handling

Handling 4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole requires caution due to its potential reactivity and toxicity. It is advisable to use protective equipment and follow standard laboratory safety protocols when working with this compound.

Safety Precautions

  • Wear protective gloves and goggles.

  • Use in a well-ventilated area or fume hood.

  • Avoid contact with skin and eyes.

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